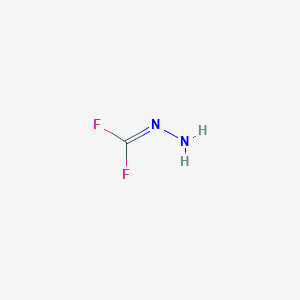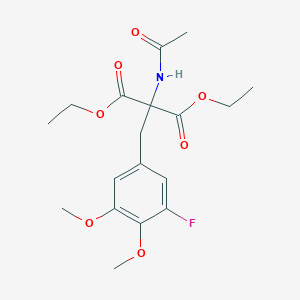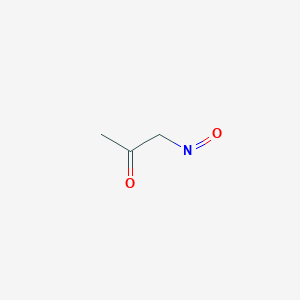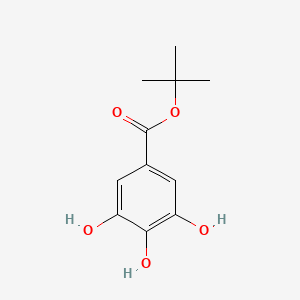
Carbonohydrazonic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonohydrazonic difluoride, with the molecular formula CH₂F₂N₂, is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic difluoride typically involves the reaction of hydrazine derivatives with fluorinating agents. One common method includes the use of difluoramine as a fluorinating agent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonohydrazonic difluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of difluorinated nitrogen compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Substitution reactions often occur with nucleophiles, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include difluorinated nitrogen compounds, hydrazine derivatives, and substituted carbonohydrazonic compounds .
Wissenschaftliche Forschungsanwendungen
Carbonohydrazonic difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism by which carbonohydrazonic difluoride exerts its effects involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles is well-documented .
Vergleich Mit ähnlichen Verbindungen
Dinitrogen difluoride (N₂F₂): A related compound with similar fluorine-nitrogen bonding but different reactivity and stability profiles.
Difluoramine (NHF₂): Another fluorinated nitrogen compound with distinct chemical properties and applications.
Uniqueness: Carbonohydrazonic difluoride stands out due to its unique combination of stability and reactivity, making it a versatile compound in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
41916-65-8 |
|---|---|
Molekularformel |
CH2F2N2 |
Molekulargewicht |
80.037 g/mol |
IUPAC-Name |
difluoromethylidenehydrazine |
InChI |
InChI=1S/CH2F2N2/c2-1(3)5-4/h4H2 |
InChI-Schlüssel |
BJNQLQRAHRSQCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)





![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)




